

Comprehensive Research Guide: Copanlisib

CHRONOS Clinical Trial Designs and Experimental Protocols

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Compound Focus: Copanlisib

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Drug Development Background and Scientific Rationale

Copanlisib (BAY 80-6946) represents a significant advancement in the targeted therapy landscape for hematologic malignancies. As a **pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor** with predominant activity against the α and δ isoforms, **copanlisib** strategically targets a critical signaling pathway in B-cell malignancies. The **PI3K pathway** has been established as one of the most frequently activated signaling pathways in cancer, playing a central role in cell survival, proliferation, and angiogenesis. In follicular lymphoma and other indolent B-cell non-Hodgkin lymphomas (iNHL), **dysregulated PI3K signaling** contributes significantly to pathogenesis and treatment resistance, making it an attractive therapeutic target [1].

The development of **copanlisib** emerged from the need to address limitations of earlier PI3K inhibitors, particularly concerning toxicity profiles and efficacy breadth. Unlike isoform-specific inhibitors such as idelalisib (which targets only PI3K δ), **copanlisib's balanced inhibition** of both PI3K α and PI3K δ enables broader pathway suppression while maintaining a manageable safety profile. This pharmacological profile is particularly relevant in B-cell malignancies where both isoforms contribute to disease progression—PI3K δ primarily drives B-cell proliferation and survival, while PI3K α has been implicated in relapsed disease [1].

The **rationale for PI3K inhibition** in iNHL is further strengthened by the observation that overexpression of PI3K isoforms predicts poor prognosis and contributes to relapse and treatment resistance in B-cell malignancies [1].

CHRONOS Clinical Trial Program Design

CHRONOS-1 Trial Design and Outcomes

CHRONOS-1 (NCT01660451) was a pivotal **Phase II, single-arm, multicenter study** that established the initial efficacy profile of **copanlisib** monotherapy in relapsed or refractory iNHL. The trial enrolled **142 heavily pretreated patients** with various iNHL subtypes, including follicular lymphoma (FL), marginal zone lymphoma (MZL), small lymphocytic lymphoma (SLL), and lymphoplasmacytoid lymphoma/Waldenström macroglobulinemia (LPL/WM). All participants had received at least two prior systemic therapies, with a median of three previous lines, representing a population with limited treatment options [1].

The trial design featured **copanlisib administration** at 60 mg on days 1, 8, and 15 of a 28-day cycle, delivered as a one-hour intravenous infusion. The **primary endpoint** was overall response rate (ORR) as assessed by an independent radiology review committee using standardized lymphoma response criteria. **Secondary endpoints** included duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety evaluation. CHRONOS-1 demonstrated an **impressive ORR of 59%** for the overall population, with particularly strong activity in FL patients (ORR=58%). The median DoR was 22.6 months across all histologies, establishing **copanlisib** as a clinically meaningful option for heavily pretreated patients [1].

CHRONOS-3 Trial Design and Outcomes

CHRONOS-3 (NCT02367040) built upon the success of CHRONOS-1 by evaluating **copanlisib in combination with rituximab** versus rituximab monotherapy in patients with relapsed iNHL who were considered unsuitable or unwilling to receive chemotherapy. This **Phase III, randomized, double-blind,**

placebo-controlled study enrolled 458 patients with histologically confirmed CD20+ iNHL that had relapsed after at least one prior rituximab-containing therapy [2].

The trial design featured a 2:1 randomization scheme, with patients receiving either **copanlisib plus rituximab** (**copanlisib** 60 mg IV on days 1, 8, and 15 of 28-day cycles plus rituximab 375 mg/m² weekly during cycle 1 and on day 1 of cycles 3, 5, 7, and 9) or **placebo plus rituximab** with the same schedule. Treatment continued until disease progression or unacceptable toxicity, for a maximum of 12 months. The **primary endpoint** was PFS, with key secondary endpoints including ORR, DoR, OS, and safety. CHRONOS-3 met its primary endpoint, demonstrating **significantly improved PFS** with the combination compared to rituximab monotherapy (median PFS 21.5 vs. 13.8 months; HR 0.52; p<0.0001) [2].

CHRONOS-4 Trial Design and Outcomes

CHRONOS-4 (NCT02626455) represented the most ambitious investigation in the program, evaluating **copanlisib combined with standard immunochemotherapy** in patients with relapsed iNHL. This **Phase III, randomized, double-blind, placebo-controlled study** enrolled 524 patients with CD20+ iNHL that had relapsed after 1-3 prior lines of therapy. Participants were randomized 1:1 to receive either **copanlisib** or placebo in combination with investigator's choice of **rituximab plus bendamustine (R-B)** or **rituximab plus CHOP (R-CHOP)** [3] [2].

The treatment protocol consisted of combination therapy (**copanlisib**/placebo with immunochemotherapy) for up to 6 cycles, followed by **copanlisib** or placebo monotherapy from cycle 7 for up to 12 months total treatment. The **copanlisib dosing schedule** was adapted to the chemotherapy backbone: 60 mg IV on days 1, 8, and 15 of each 28-day cycle with R-B, or days 1 and 8 of each 21-day cycle with R-CHOP. The **primary endpoint** was PFS by independent central review, with secondary endpoints including OS, ORR, DoR, and safety measures [3] [2].

Table 1: CHRONOS Clinical Trial Program Overview

Trial Characteristic	CHRONOS-1	CHRONOS-3	CHRONOS-4
Phase	II	III	III

Trial Characteristic	CHRONOS-1	CHRONOS-3	CHRONOS-4
Design	Single-arm	Randomized, double-blind	Randomized, double-blind
Patient Population	Relapsed/refractory iNHL (≥ 2 prior therapies)	Relapsed iNHL (≥ 1 prior therapy)	Relapsed iNHL (1-3 prior therapies)
Intervention	Copanlisib monotherapy	Copanlisib + rituximab vs placebo + rituximab	Copanlisib + R-B/R-CHOP vs placebo + R-B/R-CHOP
Sample Size	142	458	524
Primary Endpoint	ORR	PFS	PFS

| **Key Efficacy Results** | ORR: 59% (FL: 58%) Median DoR: 22.6 months | Median PFS: 21.5 vs 13.8 months HR: 0.52; $p < 0.0001$ | Median PFS: 32.9 vs 33.3 months HR: 1.13; $p = 0.83$ | **Regulatory Impact** | Acceler FDA approval (2017) | Confirmatory evidence | Did not demonstrate clinical benefit |

Detailed Experimental Protocols and Methodologies

Copanlisib Administration and Dosing Protocol

The **standardized copanlisib dosing regimen** established across the CHRONOS trials consists of 60 mg administered as a one-hour intravenous infusion. The scheduling varies based on combination partners:

- **Monotherapy or with R-B:** Administer on days 1, 8, and 15 of each 28-day cycle
- **With R-CHOP:** Administer on days 1 and 8 of each 21-day cycle

Premedication protocols should include administration of an **antihistamine (H1 antagonist)**, an **antihistamine (H2 antagonist)**, and **acetaminophen** approximately 30-60 minutes before each **copanlisib** infusion to mitigate infusion-related reactions. **Dose modifications** follow a standardized approach: first

reduction to 45 mg, second reduction to 30 mg, with discontinuation recommended if toxicity persists at 30 mg. Specific **dose delay criteria** include hyperglycemia (fasting blood glucose >500 mg/dL despite adequate medication), hypertension (systolic BP >180 mmHg or diastolic BP >110 mmHg despite medication), neutropenia (ANC <500/ μ L), and thrombocytopenia (platelets <25,000/ μ L) [3] [2].

Patient Selection and Stratification Methodology

The **eligibility criteria** across CHRONOS trials shared common elements while having distinct requirements based on trial objectives:

- **Histologically confirmed CD20+ iNHL** including FL grades 1-3a, MZL, SLL, and LPL/WM
- **Measurable disease** defined as at least one lymph node >1.5 cm in longest transverse diameter
- **Adequate organ function** defined as:
 - Hematologic: ANC $\geq 1.0 \times 10^9/L$, platelets $\geq 75 \times 10^9/L$
 - Hepatic: Total bilirubin $\leq 1.5 \times ULN$, AST/ALT $\leq 2.5 \times ULN$
 - Renal: Creatinine clearance ≥ 30 mL/min
- **Stratification factors** in randomized trials included:
 - iNHL histology (FL vs other)
 - Number of prior therapies (1 vs 2-3)
 - Resistance to last therapy (refractory vs sensitive)
 - Geographic region

The **rigorous patient selection** methodology contributed to meaningful interpretation of trial results across diverse iNHL populations [3] [2].

Response Assessment and Biomarker Evaluation Protocol

Tumor response assessment followed standardized lymphoma response criteria using the **Lugano classification** for most iNHL subtypes and **Owen criteria** for Waldenström macroglobulinemia. Assessments included:

- **Radiologic evaluations** via contrast-enhanced CT or MRI with required FDG-PET/CT at baseline for FDG-avid lymphomas
- **Serial assessment schedule:** Every 12 weeks during years 1-2, every 24 weeks during year 3 and beyond
- **Central independent review** by blinded radiologists for primary endpoint evaluation

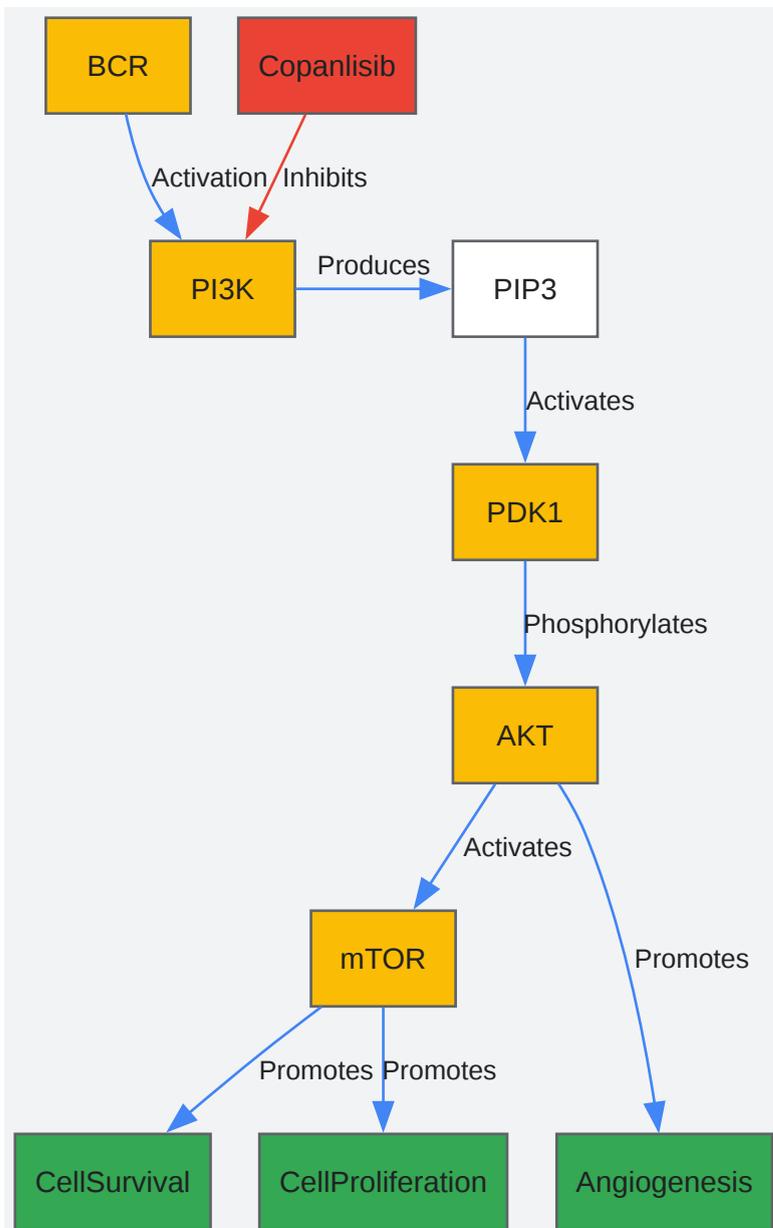
Biomarker evaluation protocols included exploratory analyses of **PI3K pathway components** and **pharmacodynamic markers**. Blood samples for **pharmacokinetic analysis** were collected at specified timepoints: pre-dose, end of infusion, and 1-6 hours post-infusion on cycle 1 day 1; pre-dose on subsequent cycles. **ctDNA analysis** methodology, though not extensively detailed in the CHRONOS program, followed emerging standards for liquid biopsy applications in lymphoma [3] [2].

Table 2: Efficacy Outcomes Across CHRONOS Trials

Efficacy Measure	CHRONOS-1 (Monotherapy)	CHRONOS-3 (Combo with Rituximab)	CHRONOS-4 (Combo with R-B)
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| **Overall Response Rate** | 59% (all iNHL) 58% (FL) | 69% (combo) vs 45% (control) 82% (FL combo) vs 70% (FL control) | 69% (combo) vs 74% (control) | | **Complete Response Rate** | 14% (all iNHL) 20% (FL) | 27% (combo) vs 16% (control) 34% (FL combo) vs 20% (FL control) | 25% (combo) vs 29% (control) | | **Median PFS** | 11.2 months (all iNHL) | 21.5 months (combo) vs 13.8 months (control) | 32.9 months (combo) vs 33.3 months (control) | | **Median DoR** | 22.6 months (all iNHL) | 20.4 months (combo) vs 14.8 months (control) | 37.0 months (combo) vs 37.1 months (control) | | **PFS Hazard Ratio** | - | 0.52 (95% CI: 0.39-0.69) p<0.0001 | 1.13 (95% CI: 0.88-1.44) p=0.83 |

Signaling Pathway and Mechanism Visualization



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Diagram 1: **Copanlisib** Mechanism of Action in the PI3K/AKT/mTOR Pathway. **Copanlisib** inhibits multiple PI3K isoforms, disrupting downstream signaling crucial for B-cell survival and proliferation.

Comparative Analysis and Research Implications

Efficacy and Safety Profile Across Development Program

The **CHRONOS program** demonstrates the evolving understanding of **copanlisib's** therapeutic profile across different treatment contexts. The **marked efficacy** observed in CHRONOS-1 and CHRONOS-3 contrasts with the **neutral results** of CHRONOS-4, highlighting the complexity of combination therapy with full immunochemotherapy backbones. The safety profile across trials consistently shows **class-effect toxicities** including hyperglycemia (36-41% all-grade, 27-40% grade ≥ 3), hypertension (26-60% all-grade, 14-29% grade ≥ 3), and diarrhea (18-29% all-grade) [1] [3] [2].

The **differential efficacy outcomes** across the trial program suggest that the therapeutic window for **copanlisib** may be most favorable in later-line settings or with single-agent immunotherapy combinations rather than with full cytotoxic chemotherapy backbones. The **lack of additive efficacy** in CHRONOS-4, combined with increased toxicity, provides important insights for future drug development—specifically that maximal pathway inhibition may not always translate to clinical benefit when combined with cytotoxic therapy, potentially due to overlapping toxicities or antagonistic mechanisms [3] [2].

Practical Research Applications and Protocol Implementation

For researchers implementing **copanlisib** protocols, several key considerations emerge from the CHRONOS program:

- **Patient selection strategies** should prioritize those with appropriate iNHL histologies and prior treatment exposure consistent with trial populations that demonstrated benefit
- **Proactive toxicity management** is essential, including regular monitoring of blood glucose and blood pressure, with premedication for infusion-related reactions
- **Biomarker exploration** remains an important area for further research, as identification of predictive biomarkers could enhance patient selection

The **contradictory outcomes** between CHRONOS-3 (positive) and CHRONOS-4 (negative) despite similar mechanistic approaches underscore the importance of **context-dependent combination strategies** in oncology drug development. Researchers should consider these findings when designing combination trials with pathway-targeted agents [1] [3] [2].

Table 3: Safety Profile from CHRONOS Trials (Selected Grade ≥ 3 Adverse Events)

Adverse Event	CHRONOS-1 (Monotherapy) % Grade ≥ 3	CHRONOS-4 (Combination with R-B) % Grade ≥ 3

Hyperglycemia | 40% | 27% (combo) vs 3% (control) | | **Hypertension** | 23% | 29% (combo) vs 3% (control) | | **Neutropenia** | 11% | 46% (combo) vs 30% (control) | | **Diarrhea** | 5% | 7% (combo) vs 2% (control) | | **Pneumonia** | 8% | 12% (combo) vs 5% (control) | | **Febrile Neutropenia** | 2% | 9% (combo) vs 5% (control) | | **Serious TEAEs** | 44% | 55% (combo) vs 29% (control) | | **Treatment Discontinuation** due to TEAEs | 25% | 35% (combo) vs 14% (control) |

Conclusion and Research Perspectives

The **CHRONOS clinical trial program** provides a comprehensive evaluation of **copanlisib** across multiple treatment contexts in iNHL. While the drug demonstrated significant **single-agent activity** in heavily pretreated patients and **meaningful clinical benefit** in combination with rituximab, its addition to full immunochemotherapy backbones did not improve efficacy and increased toxicity in the CHRONOS-4 trial. These findings support the **current regulatory approval** of **copanlisib** as monotherapy for relapsed FL after at least two prior systemic therapies, while highlighting the importance of appropriate combination selection for targeted agents.

Future research directions should focus on **refined patient selection** through biomarker development, exploration of **novel combination partners** beyond conventional chemotherapy, and investigation of **alternative scheduling approaches** to optimize the therapeutic index. The **contrasting outcomes** across the CHRONOS trials offer valuable insights for drug development professionals regarding the complexities of integrating pathway-targeted agents into existing treatment paradigms for B-cell malignancies.

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